2-(2-Hydroxypyridin-4-yl)aceticacidhydrochloride
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Overview
Description
2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride typically involves the reaction of 2-hydroxypyridine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of 2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms in the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-(2-Hydroxypyridin-3-yl)acetic acid
- **2-(2-Hydroxypyridin-5-yl)acetic acid
- **2-(2-Hydroxypyridin-6-yl)acetic acid
Uniqueness
2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H8ClNO3 |
---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
2-(2-oxo-1H-pyridin-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c9-6-3-5(1-2-8-6)4-7(10)11;/h1-3H,4H2,(H,8,9)(H,10,11);1H |
InChI Key |
WAIDKJQLHPKIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1CC(=O)O.Cl |
Origin of Product |
United States |
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